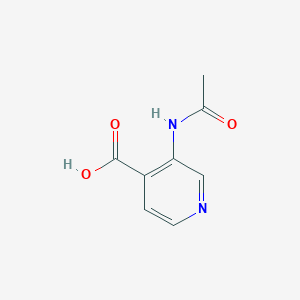

3-Acetamidopyridine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetamidopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)10-7-4-9-3-2-6(7)8(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRUMUISPVSUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611362 | |

| Record name | 3-Acetamidopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215103-12-1 | |

| Record name | 3-Acetamidopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamidopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique information about the chemical environment of atoms, the nature of chemical bonds, and the electronic transitions within the molecule.

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. While specific experimental data for 3-Acetamidopyridine-4-carboxylic acid is not available, a theoretical analysis of its structure allows for the prediction of its NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the amide N-H proton, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid.

Pyridine Protons: The pyridine ring has three aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and the electronic effects of the acetamido group. They would likely appear in the downfield region, typically between 7.5 and 9.0 ppm.

Amide Proton (-NH): The amide proton signal is expected to be a singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding, but typically appears between 8.0 and 10.0 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton is highly deshielded and would appear as a broad singlet at a very downfield position, generally above 10.0 ppm, and its signal would disappear upon D₂O exchange.

Methyl Protons (-CH₃): The three protons of the acetyl methyl group would appear as a sharp singlet in the upfield region, typically around 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments.

Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the carboxylic acid (typically 165-185 ppm) and one for the amide (typically 165-175 ppm).

Pyridine Carbons: The five carbons of the pyridine ring would show signals in the aromatic region (120-160 ppm), with their specific shifts determined by the attached substituents.

Methyl Carbon: The methyl carbon of the acetyl group would appear in the upfield region (around 20-30 ppm).

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -COOH | >10.0 (broad s) | 165-185 |

| -NH-C=O | 8.0-10.0 (s) | 165-175 |

| Pyridine-H | 7.5-9.0 (m) | 120-160 |

| -CH₃ | 2.0-2.5 (s) | 20-30 |

IR and Raman spectroscopy probe the vibrational modes of a molecule. The functional groups in 3-Acetamidopyridine-4-carboxylic acid would give rise to characteristic absorption bands. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the IR spectrum.

O-H Stretch: A very broad and strong absorption band is expected for the carboxylic acid O-H stretch, typically in the range of 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded dimer.

N-H Stretch: The amide N-H stretching vibration should appear as a moderate band around 3300 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands would be present. The carboxylic acid C=O stretch in a dimer typically appears around 1700-1725 cm⁻¹. The amide C=O stretch (Amide I band) is expected around 1650-1680 cm⁻¹.

C=C and C=N Stretches: Vibrations from the pyridine ring would result in several bands in the 1400-1600 cm⁻¹ region.

N-H Bend: The amide N-H bending vibration (Amide II band) typically occurs around 1550 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, would be complementary to IR. The symmetric vibrations of the pyridine ring and the C=C bonds are often strong in the Raman spectrum, whereas the O-H stretch is typically weak.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid (dimer) | 2500-3300 (very broad) |

| N-H Stretch | Amide | ~3300 |

| C=O Stretch | Carboxylic Acid (dimer) | 1700-1725 |

| C=O Stretch (Amide I) | Amide | 1650-1680 |

| C=C, C=N Stretches | Pyridine Ring | 1400-1600 |

| N-H Bend (Amide II) | Amide | ~1550 |

UV-Vis spectroscopy provides information on electronic transitions, primarily π → π* and n → π* transitions in conjugated systems. The pyridine ring, being an aromatic system, is the primary chromophore in 3-Acetamidopyridine-4-carboxylic acid. The presence of the acetamido and carboxylic acid groups as auxochromes would be expected to shift the absorption maxima (λ_max) compared to unsubstituted pyridine. The spectrum would likely show strong absorptions in the UV region, below 300 nm, corresponding to π → π* transitions within the substituted aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for 3-Acetamidopyridine-4-carboxylic acid has not been reported in publicly accessible databases, its molecular structure allows for predictions about its solid-state packing and intermolecular interactions.

The solid-state structure of this compound would be dominated by a network of strong hydrogen bonds.

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that it would form the classic centrosymmetric dimer synthon, where two molecules are linked by two O-H···O hydrogen bonds. Furthermore, the amide group provides another hydrogen bond donor (-NH) and acceptor (C=O), and the pyridine nitrogen is a hydrogen bond acceptor. This would lead to a complex, three-dimensional hydrogen-bonded network, potentially involving N-H···N(pyridine) or N-H···O(carbonyl) interactions, linking the primary carboxylic acid dimers.

π-π Stacking: The planar pyridine rings could facilitate π-π stacking interactions, where the aromatic rings of adjacent molecules pack against each other, further stabilizing the crystal lattice.

Supramolecular Assembly and Co-crystallization Studies

The supramolecular architecture of 3-Acetamidopyridine-4-carboxylic acid in the solid state would be dictated by a competition and interplay between the robust hydrogen bond donors and acceptors within its molecular structure. The molecule contains three key functional groups capable of forming strong and directional intermolecular interactions: a carboxylic acid group, an acetamido group, and a pyridine ring. These groups can assemble through a variety of hydrogen-bonding motifs known as supramolecular synthons. researchgate.net

Potential Supramolecular Synthons:

The assembly of 3-Acetamidopyridine-4-carboxylic acid would likely be dominated by the following synthons:

Carboxylic Acid Homodimer: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It has a high propensity to form a stable, centrosymmetric R²₂ (8) cyclic dimer through a pair of O-H···O hydrogen bonds. This is one of the most common and robust synthons in crystal engineering. researchgate.net

Acid-Pyridine Heterosynthon: The acidic proton of the carboxylic acid can form a strong O-H···N hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule. researchgate.netacs.org This interaction is a highly reliable tool in the design of co-crystals and can lead to the formation of infinite chains or discrete molecular assemblies. nih.gov The formation of this heterosynthon would be in direct competition with the acid-acid homodimer.

Amide-Based Synthons: The acetamido group provides both a hydrogen bond donor (N-H) and an acceptor (C=O). It can participate in several ways:

Amide-Amide Homosynthon: Molecules can link via N-H···O hydrogen bonds to form chains or tapes, a common motif in primary and secondary amides. researchgate.net

Amide-Carboxylate Heterosynthon: A well-known and stable interaction where the amide N-H and the carboxylic acid's carbonyl oxygen form an N-H···O bond, often complemented by a C-H···O interaction to form a robust R²₂ (8) ring. researchgate.net

Amide-Pyridine Heterosynthon: The amide N-H group could also interact with the pyridine nitrogen, although this is generally less favorable than the O-H···N interaction of the carboxylic acid.

The final crystal packing would depend on the subtle energetic balance between these competing interactions, potentially leading to complex three-dimensional networks.

Co-crystallization Potential:

The presence of multiple, strong hydrogen bonding sites makes 3-Acetamidopyridine-4-carboxylic acid an excellent candidate for co-crystallization studies. worktribe.com By introducing a complementary molecule, or "co-former," it is possible to favor the formation of specific heterosynthons over the homosynthons that might dominate in the pure crystal.

Co-formers with Pyridine Groups: Using co-formers that are strong hydrogen bond acceptors, such as 4,4'-bipyridine (B149096), would likely result in the formation of the robust acid-pyridine heterosynthon. acs.org

Co-formers with Carboxylic Acids: Co-crystallization with other dicarboxylic acids could lead to structures held together by a combination of acid-acid and acid-pyridine synthons.

Co-formers with Amide Groups: Molecules like nicotinamide (B372718) or isonicotinamide (B137802) could interact with both the carboxylic acid and the acetamido group, potentially forming ternary co-crystals or leading to complex hydrogen-bonded tapes and sheets. acs.orgacs.org

The design of co-crystals with 3-Acetamidopyridine-4-carboxylic acid would allow for the systematic modification of its physicochemical properties, which is a central goal of crystal engineering. Experimental studies, beginning with crystallization screening with a library of conformers, would be required to elucidate the actual supramolecular structure and explore its co-crystallization landscape.

Data Tables

As no experimental data exists for 3-Acetamidopyridine-4-carboxylic acid, the following table summarizes the common supramolecular synthons that would be anticipated in its crystal structure or its co-crystals, based on studies of analogous compounds.

Table 1: Potential Supramolecular Synthons for 3-Acetamidopyridine-4-carboxylic acid

| Synthon Type | Interacting Groups | Graph Set Notation | Description |

|---|---|---|---|

| Homosynthon | Carboxylic Acid ↔ Carboxylic Acid | R²₂(8) | A cyclic dimer formed by two O-H···O hydrogen bonds. |

| Homosynthon | Amide ↔ Amide | C(4) | A chain or tape formed by N-H···O hydrogen bonds. |

| Heterosynthon | Carboxylic Acid ↔ Pyridine | D | A single O-H···N hydrogen bond, often leading to chains. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Acetamidopyridine-4-carboxylic acid |

| 4,4'-Bipyridine |

| Nicotinamide |

Biological Activity and Pharmacological Investigations

Enzyme Inhibition Studies

The pyridine-4-carboxylic acid scaffold is a key feature in several classes of enzyme inhibitors. Research has focused on its role in targeting enzymes crucial for various pathological processes.

Specific Enzyme Targets (e.g., Dihydroorotate (B8406146) Dehydrogenase, Histone Demethylases)

Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for therapies against cancer, autoimmune disorders, and parasitic infections. nih.govwikipedia.org The inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression and proliferation. nih.gov While direct studies on 3-acetamidopyridine-4-carboxylic acid are not prominent, structurally related quinoline-4-carboxylic acids have been identified as potent DHODH inhibitors. nih.gov The carboxylic acid moiety in these compounds is crucial for binding, forming a salt bridge with Arginine (R136) and a potential hydrogen bond with Glutamine (Q47) in the enzyme's active site. nih.gov

Histone Demethylases: Histone demethylases, such as the Jumonji domain-containing (JMJD2) family, are involved in regulating gene expression and have been associated with cancer. nih.gov Based on structural analysis, 3-substituted pyridine-2,4-dicarboxylic acids have been explored as potential inhibitors of the histone demethylase JMJD2E. nih.govnih.gov These compounds function as 2-oxoglutarate (2OG) antagonists, where the pyridine (B92270) nitrogen and C-2 carboxylate chelate the active site Fe(II) ion, and the C-4 carboxylate interacts with a conserved lysine (B10760008) residue. This suggests that the pyridine-4-carboxylic acid core could be a valuable scaffold for developing selective histone demethylase inhibitors. nih.gov

Elucidation of Enzyme Inhibition Mechanisms

The mechanism of enzyme inhibition for compounds containing the pyridine or quinoline-4-carboxylic acid scaffold often involves competitive binding at the active site.

DHODH Inhibition: For DHODH inhibitors like the quinoline-based analogs, the mechanism involves occupying the brequinar-binding pocket. The carboxylate group is essential for anchoring the molecule within the active site through electrostatic interactions. nih.gov Advanced analogs have been designed to form novel hydrogen bonds with residues such as Threonine (T63) and Tyrosine (Y356), enhancing potency. nih.gov

Histone Demethylase Inhibition: In the case of histone demethylase inhibitors like the 3-substituted pyridine-2,4-dicarboxylates, the mechanism is competitive with the 2-oxoglutarate cosubstrate. The inhibitor mimics the binding of the endogenous substrate by coordinating with the essential iron cofactor and forming hydrogen bonds with key residues in the active site, thereby blocking the demethylation process. nih.gov

Receptor Binding and Modulation

The pyridine scaffold is a common motif in ligands designed to interact with various G-protein coupled receptors (GPCRs) and other cell surface receptors.

Ligand-Receptor Interaction Profiles

Docking studies and structure-activity relationship (SAR) analyses have been instrumental in understanding how pyridine-containing ligands interact with their receptor targets. For instance, in the development of cannabinoid receptor 2 (CB2R) inverse agonists, docking studies revealed specific interaction patterns for pyridazinone-4-carboxamides, a related heterocyclic scaffold. nih.gov These studies help in optimizing ligand design for improved affinity and selectivity.

Receptor Subtype Selectivity (e.g., Asialoglycoprotein Receptor, Chemokine Receptor CXCR2, Cannabinoid Receptor 2)

Asialoglycoprotein Receptor (ASGPR): The ASGPR, a C-type lectin highly expressed on hepatocytes, is a key target for liver-specific drug delivery. publichealthtoxicology.comnih.gov It recognizes and internalizes glycoproteins with terminal galactose or N-acetylgalactosamine residues. nih.gov Derivatives of 3-hydroxyquinoline-4-carboxylic acid have been evaluated as ligands for ASGPR, demonstrating strong binding affinities in the nanomolar range, suggesting the quinoline-4-carboxylic acid structure is a useful scaffold for targeting this receptor. publichealthtoxicology.com

Chemokine Receptor CXCR2: CXCR2 is a GPCR involved in inflammatory responses, and its antagonists are sought for treating conditions like COPD and asthma. nih.govnih.gov Various pyridine-containing compounds, including aminopyridine and aminopyrimidine analogues, have been investigated as CXCR2 antagonists. nih.gov Pyrido[3,4-d]pyrimidines, which feature a fused pyridine ring system, have also been identified as promising CXCR2 antagonists. mdpi.com

Cannabinoid Receptor 2 (CB2R): The CB2 receptor is primarily expressed in the immune system and is a therapeutic target for inflammatory and neuropathic pain. nih.gov Pyridine-3-carboxamides and pyridazinone-4-carboxamides have been developed as potent and selective CB2R ligands, with some acting as inverse agonists. nih.govresearchgate.net These findings indicate that the pyridine core can be effectively utilized to achieve high affinity and selectivity for the CB2 receptor over the CB1 receptor. nih.gov

In Vitro Biological Screening and Cellular Assays

In vitro screening and cellular assays are fundamental steps in evaluating the biological activity of new chemical entities. For compounds related to 3-acetamidopyridine-4-carboxylic acid, a range of assays have been employed. For example, pyrido[3,4-d]pyrimidine (B3350098) derivatives were assessed for CXCR2 antagonism using a cell-based calcium mobilization assay in human glioblastoma U87 cells overexpressing the receptor. mdpi.com Similarly, the antiproliferative activity of 2-arylthiazolidine-4-carboxylic acid amides, which share the carboxylic acid amide feature, was evaluated against various cancer cell lines using the sulforhodamine B (SRB) assay. nih.gov Further cellular studies, such as cell cycle analysis and apoptosis assays, have been conducted on active compounds like quinazoline-4-carboxylic acid derivatives to elucidate their mechanism of action at the cellular level. mdpi.com

Antiproliferative and Cytotoxicity Studies

Derivatives of pyridine carboxylic acid have demonstrated significant potential as antiproliferative agents. The cytotoxic effects of these compounds are often evaluated against a variety of cancer cell lines.

In one study, novel dihydropyridine (B1217469) carboxylic acid derivatives were synthesized and evaluated for their cytotoxic activity against the HCT-15 human colon cancer cell line. mdpi.com Among the synthesized compounds, derivatives 3a and 3b exhibited the most potent cytotoxic activity, with IC50 values of 7.94 ± 1.6 µM and 9.24 ± 0.9 µM, respectively. mdpi.comresearchgate.net These values were notably lower than those of the standard chemotherapeutic agents Cisplatin and Gefitinib, indicating a strong potential for these derivatives as antineoplastic agents. mdpi.com Further in silico studies suggested that these compounds likely exert their effect through interaction with the PARP-1 protein, a key enzyme in DNA repair and apoptosis. mdpi.comresearchgate.net

Another study focused on novel 4,4'-bipyridine (B149096) derivatives synthesized from isonicotinaldehyde. Compounds 9a and 9b from this series showed high cytotoxic activity against both HepG-2 (human liver cancer) and MCF-7 (human breast cancer) cell lines. semanticscholar.org The structure-activity relationship analysis revealed that the number and position of methoxy (B1213986) groups on the pyridine ring significantly influence the antiproliferative activity, with an increased number of these groups generally leading to lower IC50 values and thus higher potency. nih.gov

Furthermore, indole-acylhydrazone derivatives of 4-pyridinone were designed as potential histone deacetylase-2 (HDAC2) inhibitors. Several of these derivatives displayed significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values below 25 mg/mL for the most active compounds on MCF-7 cells. nih.gov

Table 1: Cytotoxicity of Selected Pyridine Carboxylic Acid Derivatives

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Derivative 3a | HCT-15 | 7.94 ± 1.6 µM | mdpi.comresearchgate.net |

| Derivative 3b | HCT-15 | 9.24 ± 0.9 µM | mdpi.comresearchgate.net |

| Derivative 9a | HepG-2, MCF-7 | High Activity | semanticscholar.org |

| Derivative 9b | HepG-2, MCF-7 | High Activity | semanticscholar.org |

| Indole-acylhydrazone Derivatives | MCF-7 | < 25 mg/mL | nih.gov |

Antimicrobial and Antifungal Efficacy

Pyridine derivatives have been extensively investigated for their antimicrobial and antifungal properties. The versatility of the pyridine core allows for the synthesis of a wide array of compounds with activity against various pathogens.

A series of novel pyridine carboxamide derivatives were designed and synthesized, showing moderate to good in vitro antifungal activity. nih.govnih.gov Specifically, compound 3f , 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, displayed significant in vivo antifungal activity against Botrytis cinerea. nih.govnih.gov This compound's mechanism of action is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.govnih.gov

Other studies have reported on dodecanoic acid derivatives of aminopyridine, which possessed good antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans. nih.gov Similarly, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown potent, structure-dependent antimicrobial activity against ESKAPE pathogens and drug-resistant fungi, including Candida auris. mdpi.com Hydrazone derivatives incorporating heterocyclic substituents, such as nitro thiophene (B33073) and nitro furan, were particularly effective. mdpi.com

Quaternary analogs of 4-Pyridine carbohydrazide (B1668358) have also been synthesized and screened for their in-vitro antimicrobial potential. researchgate.net Certain derivatives with p-phenyl and p-chloro substitutions demonstrated moderate to good antibacterial activity against E. coli, while others were more active against Candida albicans than the standard antifungal drug Griseofulvin. researchgate.net

Table 2: Antimicrobial and Antifungal Activity of Pyridine Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyridine Carboxamides (e.g., 3f) | Botrytis cinerea | Good in vivo antifungal activity via SDH inhibition. | nih.govnih.gov |

| Dodecanoic acid derivatives | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Good antibacterial and antifungal activity. | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | ESKAPE pathogens, drug-resistant Candida spp. | Potent and broad-spectrum antimicrobial activity. | mdpi.com |

| 4-Pyridine carbohydrazide analogs | E. coli, C. albicans | Moderate to good antibacterial and antifungal activity. | researchgate.net |

Anti-inflammatory Potential

The anti-inflammatory properties of pyridine carboxylic acid derivatives have been a significant area of research. These compounds often exert their effects by inhibiting key enzymes and mediators in the inflammatory cascade.

Novel scaffolds containing an isonicotinoyl motif have been synthesized and screened for their in vitro anti-inflammatory activity. nih.gov Isonicotinates 5 , 6 , 8a , and 8b demonstrated remarkably high activity. Compound 5 was particularly potent, with an IC50 value of 1.42 ± 0.1 µg/mL, which is eight times more effective than the standard drug ibuprofen. nih.gov Molecular docking studies suggest that these compounds may exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. nih.gov

Derivatives of 3-hydroxy pyridine-4-one have also been shown to possess significant anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov It is hypothesized that the iron-chelating properties of these compounds may contribute to their anti-inflammatory activity, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.gov

Furthermore, a series of new thiazolo[4,5-b]pyridin-2-one derivatives demonstrated considerable anti-inflammatory effects in a carrageenan-induced rat paw edema model. biointerfaceresearch.com Some of these synthesized compounds approached or even exceeded the activity of ibuprofen. biointerfaceresearch.com

Table 3: Anti-inflammatory Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Model | Key Findings | Reference(s) |

|---|---|---|---|

| Isonicotinates (e.g., Compound 5) | In vitro ROS inhibition | IC50 of 1.42 ± 0.1 µg/mL, suggesting COX-2 inhibition. | nih.gov |

| 3-Hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema, Croton oil-induced ear edema | Significant anti-inflammatory activity, possibly due to iron chelation. | nih.gov |

| Thiazolo[4,5-b]pyridin-2-one derivatives | Carrageenan-induced rat paw edema | Activity comparable to or exceeding that of ibuprofen. | biointerfaceresearch.com |

Neuroprotective Effects

Research into the neuroprotective effects of 3-acetamidopyridine-4-carboxylic acid itself is limited; however, derivatives of related pyridine carboxylic acids have shown promise in this area.

One patented pyridine-4-carboxylic acid derivative has been identified as a C-C motif chemokine receptor 3 (CCR3) inhibitor. nih.gov This is significant because the protein CCL11, which binds to CCR3, increases with age and is negatively correlated with cognitive function. nih.gov Chronic inhibition of CCR3 has been evaluated in animal models of neurodegeneration. nih.gov

Additionally, thiazolidine-4-carboxylic acid derivatives have been studied for their neuroprotective role in models of neurodegeneration. jelsciences.com These compounds are thought to reverse oxidative stress and the inflammatory cascade associated with neuronal damage by reducing the ROS/NF-κB/NLRP3/TNF-α/COX-2 signaling pathway. jelsciences.com The presence of a phenolic moiety in these derivatives is believed to contribute significantly to their antioxidant and neuroprotective activities. jelsciences.com Nipecotic acid derivatives, which act as GABA reuptake inhibitors, have also been investigated for their potential against neurodegeneration, primarily due to their antioxidant properties. nih.gov

Antiviral Activity

The pyridine nucleus is a component of many compounds with a wide range of biological activities, including antiviral effects.

A study on 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives investigated their inhibitory effects on Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). researchgate.net Compounds 2d , 3f , 3a , and 3c exhibited antiviral activity against these viruses with EC50 values ranging from 0.52 to 6.8 µM, and importantly, they showed no toxicity to Vero cells. researchgate.net

In the context of the recent pandemic, the antiviral potential of various heterocyclic compounds has been explored. One study identified a pyridobenzothiazolone analogue, compound 1 , with broad-spectrum inhibitory activity against multiple strains of respiratory syncytial virus (RSV), human coronavirus (HCoV), and influenza virus (IFV), with EC50 values in the low micromolar range. mdpi.com Another study found that a derivative of indole-3-carboxylic acid completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 µM in vitro. nih.gov

Table 4: Antiviral Activity of Pyridine and Related Heterocyclic Derivatives

| Compound/Derivative Class | Target Virus(es) | EC50/Activity | Reference(s) |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives | HSV-1, MAY, VSV | 0.52 - 6.8 µM | researchgate.net |

| Pyridobenzothiazolone analogue (Compound 1) | RSV, HCoV, IFV | Low micromolar range | mdpi.com |

| Indole-3-carboxylic acid derivative | SARS-CoV-2 | Complete inhibition at 52.0 µM | nih.gov |

Preclinical Pharmacodynamic Evaluation and In Vivo Efficacy Studies of Analogues

The preclinical evaluation of pyridine carboxylic acid analogues in animal models is a critical step in assessing their therapeutic potential.

In a study of novel pyridine carboxamide derivatives, compound 3f was evaluated for its in vivo antifungal activity against Botrytis cinerea. The preventative efficacies of this compound were 53.9%, 49%, and 27.1% at concentrations of 200 mg/L, 100 mg/L, and 50 mg/L, respectively. nih.gov These results were comparable to the commercial fungicide thifluzamide, confirming the compound's potential for practical application. nih.gov

For anti-inflammatory potential, new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives and their corresponding carboxylic acid analogues were tested in vivo. nih.gov Based on their potency and safety profiles, compounds FM10 and FM12 were advanced to in vivo analgesic and anti-inflammatory models, where they showed encouraging results. For instance, at a dose of 75 mg/kg, compound FM10 exhibited a 64.92% anti-inflammatory activity in the carrageenan-induced paw edema model after four hours. nih.gov

Similarly, the anti-inflammatory activity of 1,4,5,6-tetrahydropyrimidine-2-carboxamides was evaluated using the carrageenan model of paw edema in rats. tbzmed.ac.ir The most active compounds, N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide and N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide, suppressed the inflammatory response by 46.7% and 46.4%, respectively. tbzmed.ac.ir

Structure Activity Relationship Sar and Lead Optimization

Impact of Substituent Effects on Biological Activity

The biological activity of derivatives is profoundly influenced by the nature and position of various substituents on the core structure. These modifications can alter the molecule's electronic properties, conformation, and ability to interact with biological targets.

The pyridine (B92270) ring is a key feature of many bioactive compounds, and its substitution pattern is a critical determinant of activity. nih.gov The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the reactivity and binding affinity of the molecule.

Research on analogous pyridine-3-carboxamide (B1143946) structures has demonstrated that the positions and types of substituents on associated aromatic rings strongly influence their biological efficacy. semanticscholar.orgresearchgate.net For instance, in a series of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) analogs developed to combat bacterial wilt, specific substitutions were found to be exceptionally effective. A compound featuring a chloro group (an electron-withdrawing group) at the para position of a phenyl ring and a hydroxyl group (an electron-donating group) at the ortho position of the nicotinamide core showed superior activity. researchgate.net This highlights that a combination of electronic effects and positional isomerism is key to optimizing biological function.

Further studies on other pyridine derivatives have shown that electron-donating substitutions can increase antibacterial activity. semanticscholar.org Conversely, in the context of 1,4-dihydropyridine (B1200194) derivatives, the presence and position of electron-withdrawing groups on a phenyl substituent at the 4-position were found to modulate receptor-binding activity. researchgate.net For isonicotinic acid hydrazides, quantitative SAR studies revealed that the biological activity against Mycobacterium tuberculosis is dependent on the electronic and steric effects of substituents at the 2-position, which influences the reactivity of the pyridine nitrogen atom. nih.gov These findings underscore the principle that modifications to the pyridine ring and its appended groups must be carefully considered to fine-tune the desired biological response.

Table 1: Illustrative SAR Data for Pyridine-3-Carboxamide Analogs Against Bacterial Wilt (Data adapted from analogous systems to illustrate SAR principles)

| Compound ID | Substituent on Ring C (para-position) | Substituent on Ring A (ortho-position) | Relative Biological Activity |

| 4a | -Cl | -OH | Very High researchgate.net |

| Analog B | -H | -OH | Moderate |

| Analog C | -Cl | -H | High |

| 4e | -OCH₃ | -H | Good researchgate.net |

This table demonstrates how the combination of an electron-withdrawing group (-Cl) and an electron-donating group (-OH) at specific positions can lead to enhanced activity in a related pyridine scaffold.

The carboxylic acid group at the 4-position is a critical pharmacophore. Due to its planar geometry and pKa, it is typically ionized at physiological pH, allowing it to form strong electrostatic interactions, such as salt bridges and hydrogen bonds, with biological targets like enzymes and receptors. researchgate.net In the development of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors based on a quinoline (B57606) carboxylic acid scaffold, the carboxylate was shown to be essential for forming a salt bridge with an arginine residue in the binding pocket. nih.gov

However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as limited membrane permeability and rapid metabolic elimination. researchgate.net To overcome these liabilities while retaining the crucial binding interactions, medicinal chemists often replace the carboxylic acid with a bioisostere—a different functional group with similar steric and electronic properties. drughunter.com

Common bioisosteric replacements for carboxylic acids include:

Amides and Esters : These are classic derivatives that neutralize the charge of the carboxylic acid, which can improve cell permeability. researchgate.net Amides, in particular, can still act as effective hydrogen bond donors and acceptors. Studies on pyridine-3-carboxamide analogs have highlighted the potency conferred by the amide linkage. semanticscholar.orgresearchgate.net

Tetrazoles : 5-Substituted 1H-tetrazole rings are widely recognized non-classical bioisosteres. They have a pKa comparable to carboxylic acids (around 4.5–4.9) and can act as strong hydrogen bond acceptors, but they offer greater lipophilicity. drughunter.com

Acyl Sulfonamides : These bioisosteres also mimic the acidity of carboxylic acids more closely than simple sulfonamides and can form multiple hydrogen bond interactions. They often provide enhanced metabolic stability. drughunter.com

Other Acidic Heterocycles : A variety of planar, heterocyclic groups serve as effective carboxylic acid mimics, including 3-hydroxyisoxazoles, 1,2,4-oxadiazol-5-ones, and hydroxypyrazoles. nih.gov These groups can offer advantages in modulating acidity, lipophilicity, and metabolic stability. nih.gov

Table 2: Common Bioisosteres for the Carboxylic Acid Moiety

| Bioisostere | Typical pKa | Key Features | Potential Advantages |

| Carboxylic Acid | ~4–5 | Planar, anionic | Strong H-bonding, salt bridges researchgate.net |

| Amide | Neutral | H-bond donor/acceptor | Improved permeability researchgate.net |

| Tetrazole | ~4.5–4.9 | Planar, anionic | Increased lipophilicity, metabolically stable drughunter.com |

| Acyl Sulfonamide | ~4–5 | Non-planar, anionic | Mimics acidity, metabolic resistance drughunter.com |

| 3-Hydroxyisoxazole | ~4–5 | Planar, anionic | Mimics acidity and geometry nih.gov |

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping is a powerful strategy in drug discovery used to identify structurally novel compounds by modifying the central core of a known active molecule. nih.gov This approach can lead to new chemical entities with improved properties or a different intellectual property profile. namiki-s.co.jp For a molecule like 3-acetamidopyridine-4-carboxylic acid, the pyridine ring itself can be considered the scaffold.

Strategies for scaffold hopping include:

Heterocycle Replacement : This involves replacing the pyridine core with another heterocyclic system while maintaining the key substituent vectors. For example, replacing a phenyl ring with a more electron-deficient pyridyl ring is a common tactic to improve metabolic stability against P450-mediated oxidation. researchgate.net In a documented case, an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold was successfully replaced with a 2-(quinolin-4-yloxy)acetamide scaffold to generate novel antimycobacterial agents. nih.gov

Ring Opening or Closure : This involves more significant structural changes where a cyclic core is opened to an acyclic analogue, or vice versa, to explore different conformational spaces. nih.gov

Topology-Based Hopping : This advanced method uses computational tools to find completely novel scaffolds that can present the same pharmacophoric elements in the correct 3D orientation for binding to the biological target. namiki-s.co.jp

Bioisosteric replacement is a related but more focused strategy that involves substituting specific atoms or groups within the scaffold. A simple example is the exchange of a carbon atom for a nitrogen atom within an aromatic ring, which can alter the compound's hydrogen bonding capacity, polarity, and metabolic profile without drastically changing its shape. nih.gov

Development of New Derivatives with Enhanced Potency, Selectivity, and Biological Profiles

A successful example of this process is the development of dipeptidyl peptidase IV (DPP-4) inhibitors starting from a nicotinic acid derivative. nih.gov After determining the co-crystal structure of an initial hit compound with the DPP-4 enzyme, researchers identified a nearby arginine residue (Arg125) as a target for a new interaction. They then designed a series of 3-pyridylacetamide derivatives with an additional hydrogen-bond acceptor, hypothesizing it could form a bidentate interaction with the guanidino group of arginine. This strategy led to the discovery of a highly potent and selective inhibitor that validated the design hypothesis. nih.gov

Advanced Applications in Chemical Biology

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in numerous natural products, pharmaceuticals, and functional materials. nih.govrsc.org Carboxylic acids are also highly versatile functional groups in organic synthesis, readily participating in a wide array of chemical transformations. researchgate.net The presence of both moieties in 3-Acetamidopyridine-4-carboxylic acid makes it a potentially valuable building block for the construction of more complex molecular architectures.

The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid halides, which are key intermediates in the synthesis of complex organic molecules. Furthermore, the pyridine nitrogen can act as a directing group or a site for N-alkylation or N-oxidation, providing additional avenues for molecular diversification. The acetamido group can influence the electronic properties of the pyridine ring and may also participate in or direct subsequent chemical reactions. While specific examples of its use in multi-step total synthesis are not readily found, its structure is analogous to other substituted pyridine carboxylic acids that serve as key fragments in the synthesis of biologically active compounds. acs.org

Table 1: Potential Synthetic Transformations of 3-Acetamidopyridine-4-carboxylic acid

| Functional Group | Potential Reactions | Resulting Functional Group(s) |

| Carboxylic Acid | Esterification, Amidation, Reduction, Curtius Rearrangement | Ester, Amide, Alcohol, Amine |

| Pyridine Ring | N-Oxidation, N-Alkylation, Halogenation, Cross-coupling | Pyridine-N-oxide, Pyridinium salt, Halogenated pyridine, Substituted pyridine |

| Acetamido Group | Hydrolysis | Amino group |

Role as Ligands in Metal-Catalyzed Reactions

Pyridine derivatives are widely employed as ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. wikipedia.org This coordination can stabilize the metal catalyst and influence its reactivity and selectivity. nih.govacs.org The catalytic activity of such complexes is often tuned by modifying the electronic and steric properties of the pyridine ligand. nih.gov

3-Acetamidopyridine-4-carboxylic acid possesses two potential coordination sites: the pyridine nitrogen and the carboxylate oxygen. This allows it to act as a bidentate ligand, forming a stable chelate ring with a metal ion. The electronic nature of the acetamido and carboxyl groups can modulate the electron density on the pyridine nitrogen, thereby influencing the strength of the metal-ligand bond and, consequently, the catalytic performance of the resulting complex. acs.org Although specific catalytic applications of 3-Acetamidopyridine-4-carboxylic acid complexes are not extensively reported, related pyridine carboxylic acid ligands have been used in a variety of metal-catalyzed reactions, including cross-coupling and oxidation reactions. nih.govresearchgate.net

Table 2: Potential Metal Complexes and Catalytic Applications

| Metal | Potential Complex Geometry | Potential Catalytic Application |

| Palladium (Pd) | Square Planar | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium (Rh) | Octahedral | Hydroformylation, Hydrogenation |

| Copper (Cu) | Tetrahedral/Square Planar | Ullmann condensation, Click chemistry |

| Ruthenium (Ru) | Octahedral | Metathesis, Oxidation |

Exploration in Targeted Drug Delivery Systems

The pyridine scaffold is a common feature in many approved pharmaceutical drugs. nih.govrsc.orgnih.govscinito.aiekb.eg Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing efficacy and reducing side effects. This is often achieved by conjugating the drug to a targeting moiety, such as an antibody or a ligand for a specific receptor, often within a nanoparticle formulation.

Research in New Functional Materials and Optoelectronic Applications

Functional materials with specific optical and electronic properties are at the forefront of materials science research. mdpi.com Pyridine-containing compounds are known to be useful in the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors. researchgate.netnih.gov The incorporation of pyridine moieties can influence the charge transport properties and photophysical characteristics of a material.

The structure of 3-Acetamidopyridine-4-carboxylic acid, with its combination of an aromatic heterocycle and polar functional groups, suggests its potential as a component in the synthesis of new functional materials. For instance, it could be incorporated into metal-organic frameworks (MOFs) or coordination polymers, where the pyridine and carboxylate groups can bind to metal centers to form extended networks. The properties of such materials would be dependent on the specific metal used and the coordination geometry. While no specific optoelectronic materials based on 3-Acetamidopyridine-4-carboxylic acid have been reported, the broader class of pyridine carboxylic acids has been explored for these purposes. researchgate.net

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets and Disease Indications

The pyridine (B92270) nucleus is a well-established scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents with a wide array of biological activities. nih.govnih.gov Future research on 3-Acetamidopyridine-4-carboxylic acid should aim to expand beyond known targets and explore novel biological pathways and disease indications where its unique structural features could offer therapeutic advantages.

Pyridine and its derivatives have demonstrated a plethora of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities. nih.govresearchgate.netmdpi.com An initial step would be to conduct broad-spectrum biological screening of 3-Acetamidopyridine-4-carboxylic acid and a library of its analogues. This could unveil unexpected activities and provide starting points for new therapeutic applications. For instance, phosphodiesterases (PDEs) have been identified as potential targets for pyridine derivatives in the context of cancer therapy, suggesting a promising avenue for investigation. nih.gov

Further exploration could focus on:

Kinase Inhibition: Many pyridine-based small molecules are effective kinase inhibitors. mdpi.com Investigating the inhibitory potential of 3-Acetamidopyridine-4-carboxylic acid derivatives against a panel of kinases implicated in cancer and inflammatory diseases could identify novel and selective modulators.

Neurodegenerative Diseases: Functionalized pyridines have been explored as multifunctional agents for Alzheimer's disease, targeting enzymes like acetylcholinesterase and inhibiting protein aggregation. researchgate.net The specific substitution pattern of 3-Acetamidopyridine-4-carboxylic acid could be optimized to interact with targets relevant to neurodegeneration.

Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. researchgate.net Screening against a diverse panel of bacterial and viral targets could position 3-Acetamidopyridine-4-carboxylic acid derivatives as potential leads for new anti-infective agents. mdpi.comnih.gov

The table below summarizes potential areas for biological target identification.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Protein Kinases, Phosphodiesterases (PDEs), Tubulin | Pyridine scaffolds are common in approved kinase inhibitors and have shown PDE inhibitory and anti-tubulin activity. nih.govmdpi.com |

| Neurodegeneration | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Tau Protein | Pyridine derivatives have shown promise as multi-target agents in Alzheimer's models. researchgate.net |

| Infectious Diseases | Bacterial DNA Gyrase, Viral Proteases/Polymerases | The heterocyclic nature of pyridine is conducive to targeting microbial enzymes. mdpi.comresearchgate.net |

| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX), Cytokine Pathways | Pyridine compounds have demonstrated anti-inflammatory properties. nih.gov |

Integration of Advanced Computational Approaches for Rational Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds. emanresearch.orgnih.gov The rational design of novel derivatives of 3-Acetamidopyridine-4-carboxylic acid can be greatly accelerated by integrating advanced computational methods.

These approaches can be broadly categorized into structure-based and ligand-based drug design. emanresearch.org

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, techniques like molecular docking and molecular dynamics (MD) simulations can be employed. emanresearch.orgnih.gov Docking studies can predict the binding mode and affinity of 3-Acetamidopyridine-4-carboxylic acid derivatives within the target's active site, providing crucial insights for structural modifications to enhance potency and selectivity. openmedicinalchemistryjournal.com

Ligand-Based Drug Design (LBDD): In the absence of a target structure, methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are valuable. nih.gov By analyzing a series of compounds with known activities, QSAR models can be built to predict the biological activity of novel, untested molecules, guiding the synthesis of more potent analogues. emanresearch.org

Other key computational techniques include:

Virtual Screening: This method involves docking large libraries of compounds against a target protein to identify potential "hits" for further experimental testing, which is a cost-effective way to explore vast chemical space. nih.govopenmedicinalchemistryjournal.com

De Novo Design: These algorithms can design entirely new molecules from scratch that are predicted to have high affinity and specificity for a target binding site. nih.govopenmedicinalchemistryjournal.com

The integration of these computational tools allows for an iterative cycle of design, synthesis, and testing, leading to the rapid optimization of lead compounds with improved pharmacological profiles.

| Computational Method | Application in Designing 3-Acetamidopyridine-4-carboxylic acid Derivatives |

| Molecular Docking | Predict binding poses and affinities to specific biological targets (e.g., kinase active sites). nih.gov |

| Virtual Screening | Identify novel scaffolds or derivatives from large compound libraries with potential activity. openmedicinalchemistryjournal.com |

| QSAR | Establish relationships between chemical structure and biological activity to guide optimization. emanresearch.org |

| De Novo Design | Generate novel molecular structures with desired pharmacological properties from the ground up. nih.gov |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability. emanresearch.org |

Development of Sustainable and Green Synthetic Methodologies

The pharmaceutical industry is increasingly focusing on green chemistry principles to minimize its environmental impact. pfizer.comacs.org Future research should prioritize the development of sustainable and environmentally friendly synthetic routes for 3-Acetamidopyridine-4-carboxylic acid and its derivatives. ispe.org This involves designing chemical processes that reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. pfizer.commdpi.com

Key principles of green chemistry applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, ethanol, or other eco-friendly options is a primary goal. acs.orgmdpi.com

Catalysis: Employing catalytic reactions, including biocatalysis (using enzymes), can improve reaction efficiency, reduce the need for stoichiometric reagents, and minimize waste generation. ispe.orgmdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Continuous Flow Synthesis: This technique allows for better control over reaction parameters, can enhance safety, and often leads to higher yields and purity with reduced waste compared to traditional batch processing. ispe.org

Developing a green synthetic strategy not only addresses environmental concerns but can also lead to more efficient, cost-effective, and safer manufacturing processes, which are crucial for the eventual commercialization of a drug. nih.gov

Challenges and Opportunities in Translational Research and Clinical Development

Translating a promising compound from the laboratory to the clinic is a complex, lengthy, and expensive process fraught with challenges. tempobioscience.com For derivatives of 3-Acetamidopyridine-4-carboxylic acid, several key hurdles must be anticipated and addressed early in the development cycle.

Challenges:

Pharmacokinetics and Bioavailability: A major challenge for many small molecules is poor solubility and bioavailability, which can limit their therapeutic efficacy. europeanpharmaceuticalreview.com Early formulation studies and potential prodrug strategies may be necessary to ensure adequate drug exposure. mdpi.com

Scalable Synthesis: A synthetic route that is feasible on a lab scale may not be suitable for large-scale manufacturing required for clinical trials and commercial production. patheon.com Developing a robust and scalable synthesis early on is critical.

Drug Resistance: For indications like cancer and infectious diseases, the development of drug resistance is a significant concern. pharmiweb.comnih.gov Understanding potential resistance mechanisms and designing compounds that can overcome them is a key opportunity for innovation.

Target Specificity and Off-Target Effects: Ensuring that a drug candidate interacts selectively with its intended target is crucial for minimizing side effects. Comprehensive preclinical profiling is required to identify and mitigate potential off-target activities.

Opportunities:

Targeted Therapies: Small molecules like 3-Acetamidopyridine-4-carboxylic acid derivatives are well-suited for targeted therapy, which focuses on specific molecular pathways involved in a disease. nih.gov This can lead to more effective treatments with fewer side effects than traditional chemotherapy.

Orphan Drug Designations: If a derivative shows promise for a rare disease, it could be eligible for orphan drug designation, which provides incentives and can accelerate the development and approval process. europeanpharmaceuticalreview.com

Personalized Medicine: By identifying biomarkers that predict a patient's response to a particular drug, it may be possible to develop a more personalized treatment approach, maximizing efficacy and minimizing toxicity.

Synergistic Approaches with Other Therapeutic Modalities

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of treatment for complex diseases like cancer. nih.gov Future research should explore the potential of 3-Acetamidopyridine-4-carboxylic acid derivatives to act synergistically with other therapeutic modalities.

Depending on the identified biological activity, these derivatives could be combined with:

Standard Chemotherapy: A novel targeted agent could be used to sensitize cancer cells to traditional cytotoxic drugs, potentially allowing for lower doses and reduced toxicity.

Immunotherapy: An agent that modulates the tumor microenvironment could enhance the efficacy of immune checkpoint inhibitors.

Other Targeted Agents: Combining two targeted drugs that hit different nodes in a signaling pathway can be an effective strategy to overcome or prevent drug resistance.

Preclinical studies using relevant cell culture and animal models will be essential to identify promising synergistic combinations and to understand the underlying mechanisms of their enhanced efficacy. This approach could significantly broaden the therapeutic potential and clinical utility of novel drugs derived from the 3-Acetamidopyridine-4-carboxylic acid scaffold.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-Acetamidopyridine-4-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling reactions using activating agents like EDCI and HOBt in dichloromethane (CH₂Cl₂) to form amide bonds. After Boc deprotection with trifluoroacetic acid (TFA), purification via silica gel column chromatography (gradient elution with hexane/ethyl acetate) is critical. Confirm purity using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) . Yield optimization requires monitoring reaction times (6–15 hours) and stoichiometric ratios of reagents .

Q. How is structural characterization of 3-Acetamidopyridine-4-carboxylic acid performed?

- Methodological Answer : Use a combination of ¹H NMR to verify proton environments (e.g., acetyl and pyridine protons) and mass spectrometry (MS) to confirm molecular weight. Cross-reference spectral data with databases like the NIST Chemistry WebBook for validation . For crystalline derivatives, X-ray diffraction provides precise bond-length and stereochemical data .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to EDCI/HOBt, such as HATU, which may improve coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) with CH₂Cl₂ to assess reaction rate and byproduct profiles.

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions like acetylation of unintended nucleophiles.

Document variations using Design of Experiments (DoE) frameworks to identify critical parameters .

Q. How should researchers resolve contradictions in spectroscopic data for 3-Acetamidopyridine-4-carboxylic acid derivatives?

- Methodological Answer :

- Data Triangulation : Compare NMR/MS results with computational simulations (e.g., density functional theory) to validate peak assignments.

- Batch Reproducibility : Replicate syntheses under identical conditions to rule out procedural artifacts.

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., hydrolyzed intermediates) that may skew spectral interpretations .

Q. What analytical methods are suitable for quantifying 3-Acetamidopyridine-4-carboxylic acid in biological matrices?

- Methodological Answer :

- HPLC with UV/Vis Detection : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to separate the compound from matrix interferents.

- Mass Spectrometry : Employ LC-ESI-MS/MS for high sensitivity, using deuterated internal standards to correct for ion suppression.

- Validation : Follow ICH guidelines for linearity (R² > 0.995), recovery (>90%), and limit of detection (LOD < 1 ng/mL) .

Safety and Handling

Q. What safety protocols are essential for handling 3-Acetamidopyridine-4-carboxylic acid in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., TFA, CH₂Cl₂).

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing 3-Acetamidopyridine-4-carboxylic acid derivatives?

- Methodological Answer :

- Detailed Documentation : Record exact molar ratios, solvent grades, and equipment calibration data.

- Batch Tracking : Assign unique identifiers to each synthesis batch for traceability.

- Collaborative Validation : Share protocols with independent labs to confirm reproducibility, addressing variables like humidity or reagent lot variations .

Advanced Analytical Challenges

Q. What strategies mitigate interference from structurally similar impurities in assays?

- Methodological Answer :

- Chromatographic Separation : Use UPLC with C18 columns and gradient elution to resolve co-eluting species.

- Derivatization : Introduce fluorescent tags (e.g., FMP-10 iodide) to enhance detection specificity in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.